molecular formula C14H18BrF3N2 B1401883 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1713160-28-1

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1401883
CAS No.: 1713160-28-1
M. Wt: 351.2 g/mol
InChI Key: PDBUGXLUQMPJBY-UHFFFAOYSA-N
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Description

| 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a synthetic intermediate or a potential pharmacophore. Its structure incorporates a piperidine scaffold, a common feature in molecules that target the central nervous system, and a trifluoromethyl group, which is known to enhance metabolic stability and membrane permeability. This specific substitution pattern, including the bromo and trifluoromethyl groups on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules aimed at probing biological pathways. Researchers utilize this compound in the development of potential therapeutics, often focusing on its role as a precursor for kinase inhibitors or modulators of G-protein coupled receptors (GPCRs). The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-bromo-6-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2/c1-19(2)10-6-8-20(9-7-10)13-11(14(16,17)18)4-3-5-12(13)15/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBUGXLUQMPJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Formylation

  • A common initial step uses 2-bromo-6-trifluoromethylpyridine dissolved in toluene, cooled to -78 °C.
  • n-Butyllithium is added dropwise to generate a lithiated intermediate.
  • N,N-dimethylformamide (DMF) is then added to introduce a formyl group at the lithiated position.
  • This reaction is followed by reduction with sodium borohydride in methanol to yield (6-trifluoromethylpyridin-2-yl) methanol as a crude product.
Parameter Details
Starting material 2-bromo-6-trifluoromethylpyridine (2.00 g)
Solvent Toluene (50 mL)
Temperature -78 °C
Reagents n-Butyllithium (4.0 mL, 2.77 mol/L), DMF (0.96 g), Sodium borohydride (0.67 g)
Reaction time 10 min lithiation, 10 min formylation, 1 h reduction
Workup Aqueous NH4Cl, extraction with ethyl acetate
Yield Crude product obtained (1.70 g)

This method is well-documented for regioselective functionalization of the pyridine ring.

Palladium-Catalyzed Carbonylation to Methyl Ester

  • 2-Bromo-6-trifluoromethylpyridine can be converted to methyl 6-trifluoromethyl-pyridine-2-carboxylate using palladium acetate and 1,1'-bis(diphenylphosphino)ferrocene as catalysts.
  • Triethylamine acts as a base under a carbon monoxide atmosphere (2 atm) at 60 °C for 18 hours.
  • The product is isolated by silica gel chromatography with yields around 67%.
Parameter Details
Starting material 2-bromo-6-trifluoromethylpyridine (1.48 g)
Solvent Methanol (50 mL)
Catalysts Pd(OAc)2 (74 mg), 1,1'-bis(diphenylphosphino)ferrocene (363 mg)
Base Triethylamine (0.92 g)
Atmosphere CO (2 atm)
Temperature 60 °C
Reaction time 18 hours
Yield 67%

This carbonylation step introduces a carboxylate group, which can be further manipulated for amination or coupling reactions.

Copper(I)-Catalyzed Amination

  • Copper(I) iodide catalyzes the amination of 2-bromo-6-(trifluoromethyl)pyridine with N,N-dimethylethylenediamine in 1,4-dioxane at 95 °C for 1 hour under nitrogen.
  • Potassium carbonate is used as the base.
  • The reaction mixture is worked up by ammonia addition, extraction, and chromatography to isolate the aminated product.
Parameter Details
Starting material 2-bromo-6-trifluoromethylpyridine (209 mg)
Catalyst CuI (171 mg)
Ligand N,N'-dimethylethylenediamine (87 mg)
Base Potassium carbonate (174 mg)
Solvent 1,4-Dioxane (3 mL)
Temperature 95 °C
Reaction time 1 hour
Atmosphere Nitrogen
Yield Not explicitly stated; reaction monitored by LCMS

Piperidin-4-amine Functionalization and Coupling

While direct literature on the exact coupling of 2-bromo-6-(trifluoromethyl)phenyl derivatives with N,N-dimethylpiperidin-4-amine is limited, analogous methods include:

  • Nucleophilic aromatic substitution or palladium-catalyzed Buchwald-Hartwig amination to attach the piperidinyl amine to the aromatic ring.
  • Use of cesium fluoride and dimethyl sulfoxide at elevated temperature (120 °C) for 18 hours to facilitate coupling with protected piperidine derivatives.
  • Deprotection and N,N-dimethylation steps to yield the final amine structure.
Parameter Details
Starting material 2-bromo-4-(trifluoromethyl)pyridine (analogous substrate)
Coupling reagent tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (piperidine derivative)
Base Cesium fluoride
Solvent Dimethyl sulfoxide (DMSO)
Temperature 120 °C
Reaction time 18 hours
Yield 66%

This approach suggests that protected piperidine derivatives can be coupled efficiently to brominated trifluoromethyl-substituted pyridines or phenyls, followed by functional group transformations to achieve the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Lithiation & Formylation 2-bromo-6-trifluoromethylpyridine n-BuLi, DMF, NaBH4; -78 °C to RT (6-Trifluoromethylpyridin-2-yl) methanol Crude 1.7 g Regioselective formylation and reduction
2 Pd-Catalyzed Carbonylation 2-bromo-6-trifluoromethylpyridine Pd(OAc)2, 1,1'-bis(diphenylphosphino)ferrocene, Et3N, CO (2 atm), 60 °C, 18h Methyl 6-trifluoromethyl-pyridine-2-carboxylate 67 Carbonylation under CO atmosphere
3 Cu(I)-Catalyzed Amination 2-bromo-6-trifluoromethylpyridine CuI, N,N'-dimethylethylenediamine, K2CO3, 1,4-dioxane, 95 °C, 1h Aminated pyridine derivative Not specified Amination via copper catalysis
4 Coupling with Piperidine Derivative 2-bromo-4-(trifluoromethyl)pyridine (analog) CsF, DMSO, 120 °C, 18h Piperidine-substituted intermediate 66 Coupling with protected piperidine

Research Findings and Considerations

  • The use of low temperatures (-78 °C) during lithiation and formylation is critical to control regioselectivity and avoid side reactions.
  • Palladium-catalyzed carbonylation under CO atmosphere is a well-established method to introduce carboxylate groups on aromatic bromides.
  • Copper(I)-catalyzed amination provides an efficient route to introduce amine groups on brominated trifluoromethylpyridines under mild conditions.
  • Coupling with piperidine derivatives often requires strong bases like cesium fluoride and high temperatures in polar aprotic solvents such as DMSO.
  • Purification typically involves aqueous workup, extraction with organic solvents (ethyl acetate, dichloromethane), drying over anhydrous salts, and chromatographic techniques.
  • Yields vary from moderate (around 60-70%) to high depending on the step and conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Material Science: Its unique chemical properties make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their pharmacological or synthetic relevance:

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Relevance Reference
1-(2-Bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine 2-Br, 6-CF₃, N,N-dimethylpiperidin-4-amine ~368.2 Bromine enhances lipophilicity; -CF₃ stabilizes aromatic ring Potential enzyme inhibitor (inferred from analogs)
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine 2-F, 6-CF₃, N,N-dimethylpiperidin-4-amine ~310.3 Fluorine reduces steric bulk; higher electronegativity Structural analog with possible improved blood-brain barrier penetration
N-(1,1-difluoro-4-phenyl-1-(4-(trifluoromethyl)phenyl)butan-2-yl)piperidin-1-amine (4) Difluoroalkyl chain, 4-CF₃ phenyl ~457.4 Difluoroalkyl linker; dual aromatic systems Synthesized via photoredox catalysis; antimicrobial potential
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) 4-Cl phenyl, piperazine, pyridine ~489.9 Pyridine-piperazine hybrid; -CF₃ enhances target affinity CYP51 inhibitor; anti-Trypanosoma cruzi activity
(E)-N-(4-fluorophenyl)-1-(4-(trifluoromethyl)phenyl)methanimine Imine linker, 4-F, 4-CF₃ ~297.2 Imine functionality; microwave-assisted synthesis Intermediate for antitumor or antifungal agents

Key Observations

  • Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity compared to the fluoro analog (e.g., 368.2 vs. 310.3 g/mol), which may enhance membrane permeability but reduce metabolic stability .
  • Piperidine vs. Piperazine : Piperidine rings (as in the target compound) offer conformational rigidity, while piperazine derivatives (e.g., UDO) provide additional hydrogen-bonding sites, critical for enzyme inhibition .
  • Synthetic Methods : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic aromatic substitution, whereas analogs like Compound 4 () use photoredox catalysis with hydrazones , and imine derivatives () employ microwave-assisted condensation .

Pharmacological Insights

  • CYP51 Inhibition: Pyridine-based analogs (UDO and UDD) demonstrate that trifluoromethyl groups enhance binding to Trypanosoma cruzi CYP51, suggesting the target compound may share similar mechanistic pathways .
  • Antitumor Potential: Compounds like SCL-1 and SCL-2 () highlight the role of trifluoromethyl groups in stabilizing ligand-protein interactions, a feature relevant to the target molecule’s design .

Limitations and Contrasts

  • Bioactivity Gaps : Unlike UDO or Compound 4, the target compound lacks direct evidence of antiparasitic or antimicrobial activity, necessitating further assay validation.
  • Steric vs. Electronic Trade-offs : The bromine atom in the target compound may hinder binding to sterically sensitive targets compared to smaller halogens (e.g., fluorine) .

Biological Activity

1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring. Its molecular formula is C14H18BrF3N2C_{14}H_{18}BrF_{3}N_{2} with a molecular weight of 351 g/mol. The presence of both bromine and trifluoromethyl groups significantly influences its chemical reactivity and biological activity, making it distinct from similar compounds .

The mechanism of action for this compound involves its interaction with specific molecular targets. The unique substituents on the phenyl ring can modulate binding affinity and selectivity towards various receptors or enzymes, leading to diverse biological effects. The piperidine moiety may enhance interactions with neurotransmitter receptors, contributing to its pharmacological profile .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound's structure allows for enhanced interaction with protein binding sites, which is crucial for its efficacy as an anticancer agent .

Table 1: Summary of Anticancer Studies

StudyCell LineMechanismResult
FaDuApoptosis inductionEnhanced cytotoxicity compared to bleomycin
VariousProtein interactionImproved binding affinity observed

2. Neurological Applications

The compound has also been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) suggests that it could be beneficial in Alzheimer's disease therapy by enhancing cholinergic transmission .

Table 2: Neurological Activity Findings

StudyTarget EnzymeEffectPotential Application
AChEInhibitionAlzheimer's Disease
BuChEInhibitionCognitive enhancement

Safety and Toxicology

Safety data indicates that the compound may cause skin and eye irritation upon contact. It is classified as a specific target organ toxicant (Category 3) for respiratory effects, emphasizing the need for careful handling during research .

Table 3: Safety Profile

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicitySpecific Target Organ

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
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1-(2-bromo-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

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